2-Chloro-4-(4-chlorophenoxy)aniline discovery and history
2-Chloro-4-(4-chlorophenoxy)aniline discovery and history
An In-depth Technical Guide to the Synthesis, History, and Applications of Chloro-Substituted Diphenyl Ether Anilines in Medicinal Chemistry
Introduction
The diphenyl ether aniline scaffold is a cornerstone in the development of a wide array of therapeutic agents and agricultural chemicals. The introduction of chloro substituents on both phenyl rings significantly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity. This guide provides a comprehensive technical overview of a key member of this class, 3-chloro-4-(4-chlorophenoxy)aniline, and its closely related isomers, with a focus on their discovery, synthesis, and applications in drug development. While the specific isomer 2-chloro-4-(4-chlorophenoxy)aniline is a known chemical entity, its history and applications are less documented than its 3-chloro counterpart, which has garnered significant interest for its biological activities. This guide will delve into the synthetic routes and therapeutic potential of these important intermediates.
Historical Context and Discovery
The exploration of halogenated diphenyl ethers as bioactive molecules gained momentum in the mid-20th century, driven by the search for new antibiotics, antifungals, and other therapeutic agents. The core structure was recognized for its conformational flexibility and ability to mimic the binding modes of various endogenous ligands. The discovery of the therapeutic potential of compounds like 3-chloro-4-(4-chlorophenoxy)aniline emerged from systematic structure-activity relationship (SAR) studies. Researchers identified that the precise placement of chloro atoms was crucial for potent biological activity. This particular substitution pattern has been found to be a key pharmacophore in several successful drugs, targeting a range of pathogens from helminths to malarial parasites.
Synthetic Methodologies
The synthesis of chloro-substituted diphenyl ether anilines is primarily achieved through two key reaction steps: an Ullmann condensation (or a similar nucleophilic aromatic substitution) to form the diphenyl ether linkage, followed by the reduction of a nitro group to the corresponding aniline.
Part 1: Synthesis of the Diphenyl Ether Core
The foundational step is the formation of the 3-chloro-4-(4'-chlorophenoxy)nitrobenzene intermediate. This is typically achieved via a nucleophilic aromatic substitution reaction between a suitably activated chloronitrobenzene and a chlorophenol.
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Reagents and Materials:
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4-chlorophenol
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Potassium hydroxide (KOH)
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3,4-dichloronitrobenzene
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Copper (fine powder)
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Sodium hydroxide (NaOH) solution (0.8 M)
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Water
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Ethanol/Hexanes for chromatography
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-
Procedure:
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A mixture of 4-chlorophenol (12.56 g, 97.7 mmol) and KOH (6.83 g, 121.8 mmol) is heated at 70–80 °C with vigorous stirring until the phenol is completely dissolved, forming the potassium salt.
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Fine copper powder (29 mg, 0.456 mmol) and 3,4-dichloronitrobenzene (11.04 g, 57.5 mmol) are then added to the reaction mixture.
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The mixture is stirred at 110–120 °C for 2.5 hours.
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After cooling to room temperature, 0.8 M NaOH (14 mL) is added, and the mixture is stirred for 20 minutes to precipitate the product.
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The precipitate is filtered and washed with water until a neutral pH is achieved.
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The crude product is purified by flash chromatography (SiO2, 10% EtOAc/hexanes) to yield 3-chloro-4-(4'-chlorophenoxy)nitrobenzene as a pale-yellow solid (15.73 g, 96% yield).[1]
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Base (KOH): The use of a strong base like potassium hydroxide is essential to deprotonate the weakly acidic hydroxyl group of 4-chlorophenol, forming the more nucleophilic phenoxide salt required for the substitution reaction.
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Copper Catalyst: The Ullmann condensation traditionally requires a copper catalyst to facilitate the coupling of the aryl halide with the phenoxide. The copper species is believed to form an organocopper intermediate that enhances the reaction rate.
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Temperature: The elevated temperature provides the necessary activation energy for this nucleophilic aromatic substitution, which is typically slow at room temperature.
Caption: Synthesis of the diphenyl ether intermediate.
Part 2: Reduction to 3-chloro-4-(4-chlorophenoxy)aniline
The final step in the synthesis is the reduction of the nitro group to an amine. A common and efficient method for this transformation is the use of iron powder in the presence of an acid.
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Reagents and Materials:
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3-chloro-4-(4'-chlorophenoxy)nitrobenzene
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Iron powder
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Acetic acid
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Ethanol/Water (3:1)
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Sodium hydroxide (NaOH) solution (1 M)
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Chloroform
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Anhydrous sodium sulfate
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Procedure:
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A mixture of iron powder (0.99 g, 17.74 mmol), 3-chloro-4-(4'-chlorophenoxy)nitrobenzene (1.44 g, 5.07 mmol), and acetic acid (1.13 mL, 19.77 mmol) in a 3:1 mixture of ethanol and water (2 mL) is refluxed for 2 hours.
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The reaction mixture is then cooled to room temperature.
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1 M NaOH is added until the pH reaches 7.
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The solid iron residues are removed by filtration.
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The filtrate is extracted with chloroform.
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The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product.
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Purification by flash chromatography (SiO2, 20–50% EtOAc/hexanes) affords 3-chloro-4-(4'-chlorophenoxy)aniline as an orange solid (1.21 g, 94% yield).[1]
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Reducing Agent (Iron/Acetic Acid): This is a classic and cost-effective method for nitro group reduction. Iron acts as the electron donor (reductant), and the acetic acid provides a proton source and helps to activate the iron surface. This method is often preferred in industrial settings due to its efficiency and lower cost compared to catalytic hydrogenation.
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Solvent System (Ethanol/Water): The mixed solvent system is used to dissolve the organic substrate while also allowing for the dissolution of the inorganic reagents.
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Neutralization (NaOH): The addition of sodium hydroxide neutralizes the acetic acid and any iron salts formed during the reaction, facilitating the isolation of the aniline product.
Caption: Reduction to the final aniline product.
Applications in Drug Development
The 3-chloro-4-(4-chlorophenoxy)aniline scaffold is a key building block in several therapeutic agents, most notably in the development of antiparasitic drugs.
Anthelmintic Agents: Rafoxanide
3-chloro-4-(4-chlorophenoxy)aniline is a crucial intermediate in the synthesis of Rafoxanide, a halogenated salicylanilide used as an effective anthelmintic in sheep and cattle.[1] The aniline is coupled with 3,5-diiodosalicylic acid to form the final drug.
Antimalarial Drug Discovery
Recent research has focused on the potential of 3-chloro-4-(4-chlorophenoxy)aniline as an antimalarial agent. It has been shown to inhibit the Plasmodium falciparum enoyl-acyl carrier protein reductase (PfENR), an enzyme essential for fatty acid biosynthesis in the parasite.[2][3]
Researchers have synthesized a hybrid molecule by covalently linking artesunate, a well-known antimalarial drug, with 3-chloro-4-(4-chlorophenoxy)aniline.[4][5] This covalent biotherapy approach aims to create a multi-target drug to combat drug-resistant malaria strains.[6] The resulting compound, artesunate-3-chloro-4-(4-chlorophenoxy)aniline (ATSA), has demonstrated promising antimalarial activity in both in vitro and in vivo studies.[4][5][7]
| Compound | Target/Strain | IC50 (ng/mL) | In Vivo Efficacy (ED50 mg/kg) | Reference |
| ATSA | P. falciparum (3D7) | 11.47 ± 1.3 | 4.211 (P. berghei ANKA) | [4][7] |
| ATSA | P. falciparum (W2) | 1.45 ± 0.26 | 2.601 (P. berghei LuR) | [4][7] |
| Artesunate (control) | P. falciparum (3D7) | 4.66 ± 0.93 | - | [4] |
| Artesunate (control) | P. falciparum (W2) | 0.60 ± 0.15 | - | [4] |
IC50: Half-maximal inhibitory concentration; ED50: Half-maximal effective dose; LuR: Lumefantrine resistant.
The data indicates that while the hybrid ATSA has a slightly higher IC50 than artesunate alone, it demonstrates significant efficacy in vivo against both sensitive and drug-resistant parasite lines.[4][7]
Caption: Applications in drug development.
Conclusion
The chloro-substituted diphenyl ether aniline framework, particularly 3-chloro-4-(4-chlorophenoxy)aniline, represents a privileged scaffold in medicinal chemistry. Its synthetic accessibility through well-established methodologies like the Ullmann condensation and nitro group reduction allows for its use as a versatile intermediate. The demonstrated biological activity against various parasites has led to its incorporation into veterinary medicines and its exploration as a promising candidate for the development of new antimalarial therapies. The continued investigation of this and related structures is a testament to the enduring importance of halogenated aromatic compounds in the design of novel therapeutic agents.
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Sifuna, M. W., et al. (2020). Chemical Synthesis, Efficacy, and Safety of Antimalarial Hybrid Drug Comprising of Sarcosine and Aniline Pharmacophores as Scaffolds. Journal of Chemistry, 2020, 8815967. [Link]
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Waithera, M. W., et al. (2023). Antimalarial activity assay of artesunate-3-chloro-4(4-chlorophenoxy) aniline in vitro and in mice models. Parasitology Research, 122(4), 1021-1030. [Link]
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Sifuna, M. W., et al. (2019). Antiplasmodial Activity Assay of 3-Chloro-4-(4-chlorophenoxy) Aniline Combinations with Artesunate or Chloroquine In Vitro and in a Mouse Model. Journal of Pathogens, 2019, 8241696. [Link]
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PubChem. (n.d.). 2-chloro-4-(4-chlorophenoxy)aniline. Retrieved from [Link]
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NextSDS. (n.d.). 2-chloro-4-(4-chlorophenoxy)aniline — Chemical Substance Information. Retrieved from [Link]
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Sanchez, B. A., et al. (2014). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLOS ONE, 9(5), e97358. [Link]
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